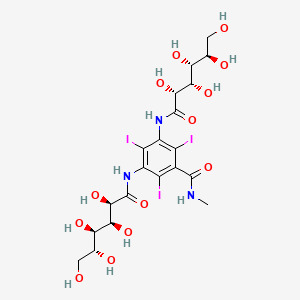

Ioglucomide

Descripción

Propiedades

IUPAC Name |

2,4,6-triiodo-N-methyl-3,5-bis[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28I3N3O13/c1-24-18(37)6-7(21)10(25-19(38)16(35)14(33)12(31)4(29)2-27)9(23)11(8(6)22)26-20(39)17(36)15(34)13(32)5(30)3-28/h4-5,12-17,27-36H,2-3H2,1H3,(H,24,37)(H,25,38)(H,26,39)/t4-,5-,12-,13-,14+,15+,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFIRRNYUOVVLY-JVOWFEOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)NC(=O)C(C(C(C(CO)O)O)O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28I3N3O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024309 | |

| Record name | N,N'-(2,4,6-Triiodo-5-((methylamino)carbonyl)-1,3-phenylene)bis-D-gluconamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

899.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63941-74-2 | |

| Record name | Ioglucomide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063941742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-(2,4,6-Triiodo-5-((methylamino)carbonyl)-1,3-phenylene)bis-D-gluconamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOGLUCOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/771V8M13LT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Research Methodologies and Findings for Ioglucomide

In Vitro Experimental Designs and Systems for Ioglucomide Characterization

While detailed descriptions of specific in vitro experimental designs solely for this compound are limited in the provided search results, preclinical evaluations of contrast media, in general, utilize various in vitro methods to assess biological interactions and potential mechanisms of action.

Cell-Based Assays and Their Application in Biological Compatibility Studies

Cell-based assays are fundamental in preclinical research to evaluate the biological compatibility of a compound. These assays can assess cytotoxicity, cell viability, and other cellular responses upon exposure to the substance. While specific cell lines or assay types used for this compound are not detailed in the search results, preclinical studies of contrast media often involve evaluating their effects on various cell types relevant to the intended application, such as neural cells for myelographic agents. Studies on other contrast agents like metrizamide (B1676532) and iopamidol (B1672082) have utilized in vitro rat hippocampal slices to evaluate direct neurotoxicity by examining electrical activity in neurons. researchgate.net This suggests similar methodologies could be applied to this compound to understand its direct impact on neural tissue at a cellular level.

Mechanistic Investigations Utilizing Molecular and Cellular Assays

Mechanistic investigations aim to understand how a compound interacts with biological systems at the molecular and cellular levels. For contrast media, this can involve studying their effects on enzyme activity, receptor binding, or other cellular processes. Research on metrizamide, for instance, has shown that it can interfere with cholinergic mechanisms by inhibiting acetylcholinesterase and acting as an antagonist of cholinergic transmission in in vitro model preparations. researchgate.net Such studies highlight the use of molecular and cellular assays to explore the underlying mechanisms of a contrast agent's effects. While specific mechanistic studies for this compound are not detailed, similar approaches would be employed to elucidate its interactions with relevant biological targets and pathways.

In Vivo Non-Human Animal Model Investigations of this compound

In vivo studies using non-human animal models are crucial for evaluating the systemic effects, pharmacokinetics, and pharmacodynamics of a compound before human trials. Preclinical studies of this compound involved extensive examination in animals. nih.govresearchgate.net

Model System Selection and Justification in Preclinical Research

The selection of animal models in preclinical research is based on their relevance to the human condition or the intended application of the compound. For this compound, primarily directed toward myelographic use, animal models that allow for the evaluation of effects within the central nervous system and spinal canal are essential. Studies on this compound have been conducted in various animal species, including mice, rats, rabbits, and dogs. nih.govrsna.org These models were likely chosen to assess different aspects of toxicity and compatibility, including acute toxicity and effects on the meninges and brain. nih.gov Comparisons with metrizamide in these models were performed to benchmark this compound's performance. nih.govresearchgate.net

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Approaches in Animal Studies

Pharmacokinetic (PK) studies describe how a substance is absorbed, distributed, metabolized, and excreted by the body, while pharmacodynamic (PD) studies examine the biochemical and physiological effects of the substance and its mechanism of action. physionet.org PK/PD modeling integrates these aspects to understand the relationship between drug exposure and its effects over time. While detailed PK/PD modeling approaches specifically for this compound in animal studies are not extensively described in the provided results, the MeSH terms associated with one preclinical study on this compound include "Kinetics". nih.gov This suggests that pharmacokinetic aspects were investigated in these animal studies. General pharmacokinetic parameters calculated in preclinical studies using non-compartmental methods can include the area under the drug plasma concentration curve (AUC), maximum measured concentration (Cmax), and the time to reach maximum concentration (tmax). google.comorbit.com These parameters are crucial for understanding the absorption and elimination profile of the compound in the animal model. Pharmacodynamic effects would be assessed by monitoring the biological responses to this compound administration in the animal models, such as the degree of arachnoid fibrosis after myelography or the presence of convulsive activity. nih.govresearchgate.netrsna.org The preclinical studies comparing this compound and metrizamide in animals evaluated aspects that fall under pharmacodynamics, such as the production of arachnoiditis and convulsive activity after administration into cerebrospinal fluid. nih.govresearchgate.net

Preclinical Findings Summary (Based on available data):

Preclinical studies in animals comparing this compound and metrizamide showed that this compound was comparable to metrizamide in some respects, such as the freedom from producing arachnoiditis. nih.govresearchgate.net However, acute toxicity after intravenous injection or instillation into cerebrospinal fluid was significantly less for this compound. nih.govresearchgate.net Notably, this compound produced no evidence of any type of convulsive activity after subarachnoid administration, in contrast to metrizamide. nih.govresearchgate.net

Table of Preclinical Findings (Comparative with Metrizamide):

| Finding | This compound | Metrizamide | Source |

| Production of Arachnoiditis | Comparable to Metrizamide | Comparable to this compound | nih.govresearchgate.net |

| Acute Toxicity (IV/CSF) | Significantly less | Significantly greater | nih.govresearchgate.net |

| Convulsive Activity (Subarachnoid) | No evidence | Produced convulsive activity | nih.govresearchgate.net |

Efficacy and Mechanistic Modeling in Relevant Animal Models

Preclinical studies involving this compound in animal models have primarily assessed its performance as a contrast agent, often in comparison to established compounds like metrizamide. In these assessments, this compound demonstrated significantly less acute toxicity compared to metrizamide after intravenous injection or instillation into cerebrospinal fluid. researchgate.netresearchgate.net Furthermore, unlike metrizamide, this compound did not induce any evidence of convulsive activity following subarachnoid administration in animal studies. researchgate.netresearchgate.net This suggests a more favorable neurotoxicological profile in these models.

While specific detailed mechanistic modeling data in relevant animal models for this compound's efficacy beyond its comparative neurotoxicity profile is limited in the available information, the observed differences in acute toxicity and convulsive activity compared to metrizamide point towards distinct interactions within the central nervous system. researchgate.netresearchgate.net

Comparative Preclinical Assessments of Neural Tissue Responses

Comparative preclinical assessments have highlighted differences in the response of neural tissue to this compound versus other contrast agents. In studies comparing this compound directly with metrizamide, this compound was found to be comparable to metrizamide in certain aspects, including the absence of arachnoiditis production. researchgate.netresearchgate.net However, this compound exhibited significantly less acute toxicity when administered intravenously or into the cerebrospinal fluid. researchgate.netresearchgate.net A notable finding was the lack of any type of convulsive activity observed after subarachnoid administration of this compound, a contrast to the effects seen with metrizamide. researchgate.netresearchgate.net The improved safety profile of this compound in these neural tissue assessments could not be attributed to osmolality, suggesting other factors are involved in the differential neural tissue responses. researchgate.net

Comparative Data on Neural Tissue Response (Summary of Findings)

| Compound | Acute Toxicity (vs. Metrizamide) | Convulsive Activity (Subarachnoid) | Arachnoiditis Production |

| This compound | Significantly Less | None Observed | Comparable to Metrizamide |

| Metrizamide | Higher | Observed | Comparable to this compound |

Methodological Considerations in Preclinical Toxicological Examinations

Extensive toxicological examinations have been conducted on this compound in animals as part of its preclinical evaluation. researchgate.net Methodological considerations in these studies involve direct comparisons with other contrast media, such as metrizamide, to assess relative toxicity and adverse effects. researchgate.netresearchgate.net These examinations have included evaluating acute toxicity after different routes of administration, such as intravenous injection and instillation into cerebrospinal fluid. researchgate.netresearchgate.net Assessment of neural tissue responses, including the potential for inducing convulsive activity and arachnoiditis, are key components of the toxicological methodology in the preclinical evaluation of contrast agents like this compound. researchgate.netresearchgate.net

In Silico and Advanced Computational Approaches in this compound Research

Information regarding the application of in silico and advanced computational approaches specifically in this compound research is limited in the available search results.

Computer Modeling and Simulation for Compound Behavior Prediction

No specific details on the use of computer modeling and simulation for predicting the behavior of this compound were found in the provided information.

Quantitative Systems Pharmacology (QSP) and Computational Biology Applications

No specific information on the application of Quantitative Systems Pharmacology (QSP) or other computational biology approaches in this compound research was identified in the search results.

Artificial Intelligence and Machine Learning in Preclinical Prediction

No specific instances of Artificial Intelligence or Machine Learning being applied to the preclinical prediction of this compound's properties or effects were found in the available information.

Molecular and Biochemical Interaction Studies of Ioglucomide

Intermolecular Interactions and Biological Recognition Mechanisms

Characterization of Interactions with Biological Macromolecules

The interaction of contrast media with biological macromolecules, such as proteins, can influence their pharmacokinetics and potential for adverse effects. For iodinated contrast agents in general, interactions with serum proteins like albumin can occur, affecting their distribution and elimination. Ioglucomide is listed among numerous compounds in patents that broadly discuss interactions with binding proteins or the potential for conjugation to other molecules, including macromolecules. However, detailed characterization studies specifically focusing on the binding of this compound to particular biological macromolecules and the implications of these interactions were not extensively described in the search results.

Investigation into Physicochemical Factors Influencing Biological Compatibility

The physicochemical properties of this compound play a crucial role in its biological compatibility and performance as a contrast agent. Its nonionic nature is a key characteristic. uni.lu Preclinical studies comparing this compound with Metrizamide (B1676532), another nonionic contrast medium, indicated that this compound had lower acute toxicity and did not produce convulsive activity after subarachnoid administration, suggesting favorable biological compatibility in this regard. Interestingly, these studies questioned the sole importance of osmolality for the safety of nonionic myelographic agents, as the improved safety of this compound could not be attributed to this factor alone when compared to Metrizamide. The concept of physicochemical properties, such as polymorphism, solubility, and dissolution rate, influencing the biological performance and formulation of pharmaceutical agents, including compounds like this compound, is recognized in the literature. However, specific data tables detailing the precise impact of various physicochemical factors on this compound's biological compatibility were not a central focus of the retrieved information.

Theoretical Frameworks for Interaction Mechanisms

Understanding the interaction mechanisms of compounds at a molecular level can be aided by theoretical frameworks, including computational chemistry and structural biology.

Structural Biology Insights into Compound-Target Complexes

Structural biology techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide high-resolution three-dimensional structures of compound-target complexes. These structures offer direct visual evidence of how a compound interacts with its biological partner, revealing key residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts). Although structural biology is a powerful approach for characterizing molecular interactions, specific research detailing structural insights into complexes formed between this compound and biological targets were not found in the reviewed search results.

Synthetic Strategies and Methodological Advancements for Iodinated Compounds

General Synthetic Methodologies for Related Iodinated Structures

The introduction of iodine into organic molecules, a process known as iodination, is a crucial transformation in organic synthesis, providing versatile building blocks for the synthesis of various biologically active compounds. mdpi.com The carbon-iodine bond is the weakest among carbon-halogen bonds, which facilitates its formation and cleavage, making organoiodine compounds common intermediates in laboratory-scale organic synthesis. wikipedia.org

Various methods exist for the preparation of the carbon-iodine bond, depending on the desired degree and regiochemistry of iodination and the nature of the starting materials. Direct iodination with molecular iodine (I₂) can be employed for unsaturated substrates, although this reaction can be slow with unstrained alkenes. wikipedia.org Electrophilic aromatic substitution is a popular strategy for introducing iodine into aromatic rings. nih.govacs.org This typically involves using an electrophilic iodine species, often generated from sodium iodide and a strong oxidant such as hydrogen peroxide, peracids, N-halosuccinimides, or N-chloroamides. acs.org However, these methods can sometimes involve harsh oxidizing conditions and may lead to side reactions, posing challenges for product purification. nih.gov

Hypervalent iodine compounds, where iodine exhibits oxidation states higher than -1 or coordination numbers exceeding 1, have gained significant interest as versatile and environmentally benign oxidants in organic synthesis. wikipedia.orgarkat-usa.orgacs.org These compounds, such as iodobenzene (B50100) diacetate (PhIAc₂) and iodobenzene di(trifluoroacetate), are strong oxidizing agents and precursors for other organoiodine compounds. wikipedia.org They are routinely used for various selective oxidative transformations of complex organic molecules due to their mild and highly selective oxidizing properties, benign environmental character, and commercial availability. arkat-usa.org

Another approach involves the use of metal-catalyzed coupling reactions or the functionalization of organometallic or organoboron intermediates. For instance, iododestannylation and iododesilylation have been used for the incorporation of radioiodine, although the latter generally yields lower radiochemical yields due to the higher stability of the carbon-silicon bond compared to the carbon-tin bond. acs.orgresearchgate.net Iododeboronation is also a method for introducing iodine. researchgate.net

Advancements in Automated and AI-Driven Synthesis of Pharmaceutical Compounds

Significant efforts have been made to improve the efficiency of pharmaceutical synthesis tasks through automation since the 1990s. nih.gov While some tasks like small array synthesis and reaction optimization have seen impacts, many synthesis tasks in medicinal chemistry remain manual. nih.gov Automation in synthesis offers highly efficient, rapid, and reproducible methods that can significantly shorten reaction times and reduce costs. researchgate.netresearchgate.net Automated flow chemistry, in particular, is gaining importance in pharmaceutical synthesis, enabling precise reaction control, higher yields, and increased product purity under continuous flow conditions. researchgate.netresearchgate.net This approach can also lead to decreased generation of chemical waste and enhanced operational safety compared to traditional batch synthesis. researchgate.net

Data-Driven Retrosynthetic Analysis and Reaction Prediction Models

High-Throughput Screening Simulations for Synthesis Optimization

High-throughput screening (HTS) simulations, often integrated with AI and automation, play a crucial role in optimizing synthesis. sciety.orgpreprints.org Automated platforms are valuable for gathering significant amounts of data in a short period, primarily used to accelerate ligand screening for catalytic reactions and generate large datasets for optimization purposes or molecular libraries. researchgate.net

Semi-Synthetic Approaches and Derivatives in Chemical Biology

Semi-synthetic approaches in chemical biology involve the modification of naturally occurring molecules or the synthesis of derivatives for studying biological processes. This field increasingly relies on the development of new chemical probes and sensors to visualize and characterize molecules and activities within living cells. mpg.de

Iodinated compounds can play a role in chemical biology as probes or tags. For example, iodinated BODIPY probes have been used in fluorogenic reactions for seeing chemistry in cells. researchgate.net Bioorthogonal chemistry, which involves reactions that occur within biological systems without interfering with native biochemical processes, is a key aspect of chemical biology. rsc.org While the search results did not provide specific examples of semi-synthetic approaches directly involving Ioglucomide, the broader context of chemical biology utilizes synthetic and semi-synthetic methods to create modified molecules, including those with halogens like iodine, for various applications such as protein labeling and studying molecular interactions. mpg.deresearchgate.netrsc.org These approaches often require efficient synthetic routes to incorporate the desired modifications, which can benefit from the general methodologies and advancements discussed earlier.

Green Chemistry Principles in the Synthesis of Iodinated Agents

The principles of green chemistry are increasingly applied to the synthesis of chemical compounds, including iodinated agents, to reduce environmental impact and improve sustainability. tandfonline.comnih.gov These principles aim to prevent waste, maximize atom economy, use less hazardous chemicals and solvents, design for energy efficiency, utilize renewable raw materials, and use catalysts. imist.manih.gov

In the context of iodination, applying green chemistry principles involves choosing environmentally friendly iodinating agents and reaction conditions. The use of molecular iodine or the iodide anion in combination with environmentally friendly and atom-efficient oxidants, in desirable solvents or under solvent-free protocols, enhances the green chemical profile of the iodination process. mdpi.com Hypervalent iodine compounds are often considered greener alternatives to heavy metal reagents due to their low toxicity, ready availability, and easy handling. wikipedia.orgnii.ac.jp

Electrochemical iodination is being explored as a green alternative for the synthesis of iodinated compounds, such as those used in X-ray contrast media. researchgate.net This approach avoids the need for external oxidizing agents by generating iodinating species in situ using electrons as the main reactants, potentially in green solvents like water. researchgate.net

Specific examples of greener iodination methods include electrophilic aromatic substitution using Oxone® and potassium iodide in water, which avoids chlorinated solvents and uses safer reactants. tandfonline.com Mechanochemistry can also be used in synergy with green chemistry principles for the waste-minimized synthesis of iodinated organic compounds. rsc.org The choice of solvent is critical, with efforts focused on using water or other benign solvents, minimizing solvent amounts, and exploring solvent recovery and reuse. mdpi.comtandfonline.comrsc.orgnih.gov

The integration of green chemistry principles into the synthesis of iodinated agents is crucial for developing more sustainable and environmentally responsible manufacturing processes for pharmaceuticals and other iodinated compounds.

Analytical Research for Ioglucomide and Similar Agents

Chromatographic Techniques in Ioglucomide Analysis

Chromatography is a fundamental separation science technique widely used in the analysis of pharmaceutical compounds and other complex mixtures. ijarsct.co.in It is employed to separate analytes based on their differential interactions with a stationary phase and a mobile phase. ijarsct.co.in

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a dominant separation technique where analytes are separated by passage through a column packed with micrometer-sized particles. ijarsct.co.in HPLC method development is a critical process that involves optimizing various parameters to achieve adequate separation, sensitivity, and reproducibility for the analyte of interest. ijarsct.co.inglobalresearchonline.net Factors influencing method development include the physicochemical properties of the molecule, such as solubility, polarity, pH, and pKa values. globalresearchonline.netgyanvihar.org

For compounds like this compound, which may possess polar characteristics due to the presence of hydroxyl and amide groups, reversed-phase HPLC is commonly employed. ijarsct.co.in This technique utilizes a non-polar stationary phase and an aqueous, moderately polar mobile phase. ijarsct.co.in The selection of the appropriate stationary phase or column is the first and most significant step in method development. globalresearchonline.net C18 and C8 bonded phases are frequently used for initial rapid method development. ijarsct.co.in The mobile phase composition, including the type and ratio of solvents and the pH, is optimized to achieve the desired separation and peak characteristics. globalresearchonline.netgyanvihar.org

HPLC method validation is crucial to ensure the method is suitable for its intended purpose and involves evaluating parameters such as accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness, often following regulatory guidelines like ICH guidelines. ijarsct.co.inglobalresearchonline.netjrespharm.com

Gas Chromatography (GC) Applications in Related Compound Analysis

Gas Chromatography (GC) is another powerful separation technique, particularly useful for the analysis of volatile and semi-volatile compounds. thermofisher.com While this compound itself may not be directly amenable to GC due to its relatively low volatility and high molecular weight, GC is applicable to the analysis of related compounds or potential impurities that are more volatile. google.comgoogleapis.com

In GC, the sample is vaporized and transported through a stationary phase by a carrier gas. technologynetworks.com Separation occurs based on the differential partitioning of analytes between the gas phase and the stationary phase. technologynetworks.com Column phase selection is a critical factor in GC analysis, with different stationary phases offering varying selectivity for different types of compounds. sigmaaldrich.com GC can be used for both targeted and untargeted analysis. thermofisher.com

For the analysis of certain organic compounds, including some with hydroxyl groups, derivatization may be necessary to increase volatility and improve peak shape in GC. nih.gov Examples of GC applications in related areas include the analysis of glycols and diols, as well as the identification and quantification of glycosidic forms of compounds after derivatization. sigmaaldrich.comnih.govresearchgate.net

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Comprehensive Characterization

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry. These techniques are invaluable for the comprehensive characterization of complex samples and for the analysis of target analytes at low concentrations. technologynetworks.comeag.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used for the analysis of polar and less volatile compounds, including many pharmaceutical agents and their metabolites. eag.comsepscience.comnih.govthermofisher.comnih.govnih.gov LC-MS/MS combines the separation achieved by LC with the high sensitivity and selectivity of tandem mass spectrometry. eag.com This allows for the identification and quantification of specific analytes within complex matrices by selecting precursor ions and monitoring their fragmentation patterns. eag.com LC-MS/MS has been applied to the analysis of iodinated contrast media in various matrices, including water samples. sepscience.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are powerful tools for the analysis of volatile and semi-volatile compounds. thermofisher.comtechnologynetworks.comeag.com GC-MS/MS offers enhanced sensitivity and selectivity compared to GC-MS by utilizing two mass analyzers separated by a collision cell. eag.com This allows for the fragmentation of selected ions and the monitoring of specific product ions, reducing interference from matrix components. eag.com GC-MS/MS is well-suited for the identification of unknown volatile components and for low-level quantification in complex matrices. thermofisher.comeag.com While less likely to be applied directly to intact this compound, GC-MS/MS can be used for the analysis of volatile impurities or degradation products. google.comgoogleapis.com

Spectroscopic and Spectrometric Methodologies

Spectroscopic and spectrometric techniques provide valuable information about the structure, identity, and purity of chemical compounds based on their interaction with electromagnetic radiation or their mass-to-charge ratio.

UV-Visible and Infrared Spectroscopy in Compound Identification and Purity Assessment

UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a substance. jrespharm.com Compounds containing chromophores (groups that absorb UV or visible light) will exhibit characteristic absorption spectra that can be used for identification and quantification. UV-Vis detection is commonly coupled with HPLC systems for the analysis of compounds that absorb in the UV-Vis range. jrespharm.comgoogleapis.comnih.gov The wavelength of maximum absorbance () is a characteristic property used for identification and for setting the detector wavelength in HPLC-UV analysis. jrespharm.com

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation. nih.gov Different functional groups vibrate at specific frequencies, resulting in characteristic absorption bands in the IR spectrum. nih.gov IR spectroscopy can be used for compound identification by comparing the spectrum of an unknown substance to a reference spectrum. It can also be used to assess the purity of a compound by identifying the presence of extraneous peaks corresponding to impurities. justia.comgoogle.comgoogleapis.com IR spectroscopy has been used to study the carbohydrate moieties of glycosylated proteins, which is relevant given the gluconamido groups in this compound. nih.gov

Mass Spectrometry for Structural Elucidation and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. eag.comnih.gov It provides information about the molecular weight of a compound and can be used for structural elucidation through fragmentation analysis. eag.comnih.gov MS can be used as a standalone technique or coupled with separation techniques like GC or LC. technologynetworks.comeag.comnih.gov

In mass spectrometry, the analyte is first ionized, and the resulting ions are separated based on their m/z ratio and detected. eag.com Different ionization techniques are available, such as electrospray ionization (ESI) and matrix-assisted laser desorption-ionization (MALDI), which are suitable for different types of compounds. nih.gov Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, allowing for the fragmentation of selected ions and the analysis of the resulting product ions. eag.comnih.goveag.com This provides more detailed structural information and enhances selectivity for quantitative analysis. eag.comeag.com

Mass spectrometry is widely used for the structural characterization of complex molecules, including glycans and glycopeptides, which is relevant to the structure of this compound. nih.govthermofisher.comnih.gov It is also a highly sensitive technique used for the quantification of analytes, particularly when coupled with chromatography. eag.com Mass spectrometry can provide a molecular weight peak corresponding to the structure of the analyte. googleapis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

NMR spectroscopy is a powerful technique for determining the structure and conformational dynamics of molecules in solution nih.govmdpi.comrsc.org. It can provide detailed information about the flexibility of different parts of a molecule and how these conformations might change under various conditions or upon interaction with other molecules nih.govmdpi.comrsc.orgfrontiersin.org.

For compounds like this compound, which contain flexible groups such as the gluconamide (B1216962) moieties, NMR can be used to study the preferred conformations in solution. While furanoside rings, similar to the sugar-like structures in gluconamide, are generally considered more flexible than pyranosides, NMR studies have revealed their main conformers and how their conformation can be influenced by substituents nih.gov. This suggests that NMR could be employed to understand the conformational landscape of the gluconamide groups in this compound and how this might affect its properties, such as solubility or interaction with biological environments.

NMR relaxation studies can provide information on time-dependent fluctuations of proteins at atomic resolution, and these fluctuations can include internal motions related to distinct protein conformations mdpi.com. Although this compound is a small molecule, similar principles apply to understanding the dynamics of its flexible parts using appropriate NMR experiments. The technique can also be used to study interactions between molecules, observing conformational changes and kinetic information during binding frontiersin.org. This could be relevant for studying how this compound interacts with biological components, although specific studies on this compound were not found.

NMR studies, while challenging for larger systems, have advanced to enable the observation of signals from various molecules and reveal function-related conformational equilibria nih.govfrontiersin.org. The information gained about conformational equilibria can be valuable for understanding the behavior of contrast agents.

Advancements in Sample Preparation and Detection Limits

Achieving low detection limits in analytical methods is often heavily reliant on effective sample preparation techniques thermofisher.comsciex.comugent.bedrawellanalytical.com. Sample preparation aims to concentrate the analyte, remove interfering matrix components, and ensure the sample is in a suitable form for the chosen detection method thermofisher.comdrawellanalytical.com.

The required detection limits for target analytes directly influence the choice of sample preparation method drawellanalytical.com. Lower detection limits frequently necessitate more extensive sample preparation steps drawellanalytical.com. Various techniques are employed, including digestion, extraction, and pre-concentration methods like evaporation, solvent extraction, and precipitation thermofisher.comdrawellanalytical.com. These methods help to concentrate analytes from larger sample volumes, thereby enhancing detection limits and sensitivity drawellanalytical.com.

For example, in ICP-OES analysis, proper sample preparation is crucial to ensure the sample is completely dissolved, interferences are eliminated, and a homogeneous solution is presented to the instrument drawellanalytical.com. Increasing acquisition times in techniques like ICP-OES can also improve detection limits, although significant further improvements may require special sample introduction techniques thermofisher.com.

In the context of detecting substances in biological matrices, sample preparation can be particularly challenging due to the complexity of the matrix and potential for analyte degradation or adsorption ugent.be. Studies on peptide analysis, for instance, highlight the critical importance of precise timings in sample preparation procedures due to time-dependent effects like metabolization and adsorption, which can significantly impact detection limits ugent.be.

Theoretical and Emerging Research Applications of Ioglucomide Like Compounds

Novel Delivery System Research for Pharmaceutical Compounds

Novel delivery systems aim to transport pharmaceutical compounds to their target sites more effectively, improve their absorption, and potentially reduce systemic exposure and associated side effects. Research in this area explores various technologies to bypass biological barriers and achieve desired drug concentrations at the site of action. Compounds like Ioglucomide are being considered within the scope of these advancements google.comgoogle.comgoogleapis.comjustia.comgoogle.comgoogle.comjustia.comgoogleapis.comgoogle.com.

Exploration of Transdermal Delivery Mechanisms

Transdermal drug delivery involves the administration of a drug through the skin for local or systemic effects googleapis.comgoogle.com. This route offers potential advantages such as avoiding first-pass metabolism and providing sustained release googleapis.comjustia.com. However, the skin's stratum corneum presents a significant barrier to drug penetration, particularly for molecules with certain physicochemical properties googleapis.comjustia.comjustia.com. Research in this area focuses on understanding skin permeability and developing strategies, including the use of penetration enhancers, to facilitate the transport of compounds across this barrier justia.comgoogleapis.comjustia.com. This compound has been listed among compounds potentially deliverable via transdermal formulations in patent applications googleapis.comgoogle.comjustia.comgoogleapis.com.

Design and Evaluation of Ionic Liquid Compositions for Enhanced Properties

Ionic liquids (ILs), salts that are liquid at relatively low temperatures, possess unique properties such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of substances tcichemicals.commdpi.com. These characteristics make them attractive for pharmaceutical applications, including use in novel formulations and as potential media to improve drug properties google.comgoogle.commdpi.com. Research involves designing IL compositions that can enhance the solubility, stability, and delivery of active pharmaceutical ingredients google.comgoogle.com. Studies explore the interaction between ILs and drug molecules and evaluate the resulting compositions for improved performance google.comgoogle.comnih.gov. This compound is mentioned in patent literature related to ionic liquid compositions designed to overcome challenges like polymorphism and solubility issues google.comgoogle.com.

Microneedle-Based Delivery Systems

Microneedle arrays (MNAs) are an emerging technology for transdermal drug delivery that physically bypasses the stratum corneum using मिनिमली invasive needles nih.gov. MNAs can facilitate the delivery of a variety of compounds, including larger molecules that are difficult to deliver using traditional transdermal patches nih.gov. Research in this area focuses on the design, fabrication, and application of microneedles for controlled and efficient drug delivery nih.gov. While specific research on this compound delivery via microneedles was not found in the provided results, microneedle technology represents a novel delivery system relevant to the broader exploration of advanced drug administration methods nih.gov.

Advanced Formulation Science for Improved Compound Performance

Advanced formulation science focuses on manipulating the physical and chemical properties of pharmaceutical compounds to optimize their performance, including stability, dissolution rate, and bioavailability. This involves addressing challenges such as different solid forms and controlling the release of the active ingredient.

Overcoming Polymorphism and Pseudopolymorphism in Pharmaceutical Development

Polymorphism refers to the ability of a compound to exist in multiple crystalline forms, while pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates google.comresearchgate.net. Different polymorphic and pseudopolymorphic forms of a drug can exhibit varying physicochemical properties, including solubility, dissolution rate, and stability, which can impact bioavailability and manufacturing processes googleapis.comgoogle.comgoogleapis.comresearchgate.net. Advanced formulation strategies aim to control or mitigate the issues arising from polymorphism and pseudopolymorphism to ensure consistent drug product quality and performance google.comgoogle.comgoogleapis.com. Ionic liquids, for instance, have been investigated for their potential to influence the crystalline state of active pharmaceutical ingredients google.comgoogle.com. This compound is listed in patents discussing methods to overcome polymorphism and pseudopolymorphism using various compositions, including ionic liquids google.comgoogleapis.comgoogle.comgoogleapis.com.

Research into Biomaterial and Interfacial Science Applications

The integration of chemical compounds into biomaterials and the study of their behavior at interfaces are critical areas of research for developing advanced medical devices and drug delivery systems researchgate.netnorthwestern.edumarmara.edu.tr. While specific detailed research on this compound's direct application in biomaterials and interfacial science is limited in the provided search results, a Korean patent mentions this compound in the context of drug delivery implants googleapis.com. This suggests a potential theoretical or emerging research avenue where this compound or its derivatives could be incorporated into implantable materials.

Biomaterials are designed to interact with biological systems for therapeutic or diagnostic purposes, including use in implants and drug delivery systems researchgate.net. Interfacial science, which studies the characteristics and interactions of materials at their surfaces and boundaries, is fundamental to understanding how biomaterials behave within the body and how they interact with biological fluids and tissues ebsco.comucalgary.caresearchgate.netualberta.ca. The surface properties of a biomaterial can significantly influence its biocompatibility, cellular adhesion, and the controlled release of incorporated substances ebsco.com.

The potential use of this compound in drug delivery implants as indicated by the patent googleapis.com suggests that researchers may be investigating its properties related to material compatibility, degradation profiles within a biological environment, and its influence on the interface between the implant and surrounding tissue. The presence of iodine atoms in this compound could also be relevant for imaging purposes related to the implant, potentially allowing for monitoring of the implant's location or degradation over time using imaging techniques sensitive to iodine. However, detailed research findings or data tables specifically outlining the performance or characteristics of this compound in these biomaterial and interfacial science applications were not extensively found in the provided search results.

Development of Targeted Diagnostic/Therapeutic Agents utilizing this compound Core Structures

The concept of utilizing a core structure for developing targeted diagnostic or therapeutic agents is a significant area in pharmaceutical research mdpi.comnih.govnih.gov. This approach involves building upon a foundational molecule to create agents that can selectively interact with specific cells, tissues, or molecular targets in the body nih.gov. The provided search results include a Korean patent that mentions this compound in a "core-shell configuration" for drug delivery googleapis.com. This configuration is commonly employed in targeted delivery systems, where a core encapsulates the active agent and a shell provides stability, stealth from the immune system, and often incorporates targeting ligands for specific uptake by target cells ijper.orgdiva-portal.orgnih.govmdpi.com.

While the patent suggests the use of this compound in such a structure googleapis.com, specific details on how this compound functions as a core or part of a core in targeted diagnostic or therapeutic applications are not widely available in the provided results. Its historical use as a myelographic contrast agent nih.gov demonstrates its application as a diagnostic agent, although not necessarily in a targeted manner at the molecular level as understood in modern targeted therapy.

Future Directions and Research Gaps in Ioglucomide Studies

Integration of Multi-Omics Data in Preclinical Research

The integration of multi-omics data, encompassing genomics, transcriptomics, proteomics, and metabolomics, has become a powerful approach in modern preclinical research to gain a comprehensive understanding of biological systems and their responses to chemical agents. wikipedia.org This holistic approach can reveal complex molecular interactions and pathways that are not discernible through single-omics analyses.

For Ioglucomide, integrating multi-omics data in preclinical studies could provide deeper insights into its interactions with biological systems at a molecular level. While initial preclinical studies focused on macroscopic toxicological effects and comparisons to other contrast agents, a multi-omics approach could elucidate the subtle cellular and molecular changes induced by this compound administration. nih.govnih.gov This could involve studying changes in gene expression profiles, protein abundance, and metabolic pathways in relevant tissues or cell types exposed to this compound.

Research Gap: Currently, there is a lack of publicly available research detailing the application of multi-omics approaches to study this compound's preclinical effects. Future studies could explore:

Transcriptomic analysis to identify genes whose expression is altered by this compound exposure.

Proteomic studies to understand changes in protein levels and post-translational modifications in response to the compound.

Metabolomic profiling to identify metabolic pathways affected by this compound.

Integration of these datasets to build a more complete picture of the biological response.

Such studies could potentially identify novel biomarkers related to this compound's effects, provide a more detailed understanding of its mechanism of action or interaction with biological systems beyond simple contrast enhancement, and potentially reveal subtle off-target effects not detected in earlier toxicological assessments.

Development of Predictive Models for Compound-Biological System Interactions

Predictive modeling plays a crucial role in modern chemical and pharmaceutical research for forecasting compound behavior within biological systems, including potential efficacy and toxicity. These models can range from in silico approaches analyzing chemical structure-activity relationships to more complex models integrating various biological data types.

For this compound, the development of predictive models could help to better understand and forecast its interactions within the body. Given its use as a contrast agent, predictive models could potentially focus on aspects like tissue distribution, clearance rates, and interactions with specific biological molecules or pathways involved in the contrast enhancement process or potential, albeit rare, adverse reactions.

Research Gap: The extent to which advanced predictive models are currently being applied specifically to this compound is not widely reported in the public domain. Future research could focus on:

Developing quantitative structure-activity relationship (QSAR) models to relate this compound's chemical structure to its biological properties or interactions.

Creating pharmacokinetic/pharmacodynamic (PK/PD) models to better predict its absorption, distribution, metabolism, and excretion (ADME) profile and its relationship to observed effects.

Utilizing machine learning approaches to build models that predict potential interactions with a wider range of biological targets based on its structural features.

Integrating preclinical data, including potential multi-omics data, into systems biology models to simulate this compound's effects on complex biological networks.

These predictive modeling efforts could contribute to a more refined understanding of this compound's behavior in biological systems and potentially inform the development of future contrast agents with improved properties.

Exploration of Novel Synthetic Routes and Sustainable Production

The exploration of novel synthetic routes and the development of sustainable production methods are significant areas of focus in modern chemistry, driven by the need for efficiency, reduced environmental impact, and access to diverse chemical entities. While the established synthesis of this compound has enabled its use for many years, investigating alternative synthetic pathways could offer advantages.

Novel synthetic routes could potentially lead to more efficient synthesis, higher yields, or the production of this compound with improved purity profiles. Sustainable production methods aim to minimize the environmental footprint of chemical manufacturing, for example, by using greener solvents, reducing waste generation, or utilizing more environmentally friendly reagents.

Research Gap: Publicly available information on recent efforts to explore novel or sustainable synthetic routes specifically for this compound appears limited. While patents may mention this compound in the context of compositions or formulations, detailed research on alternative synthesis remains less visible. Potential future directions include:

Investigating alternative synthetic methodologies, such as catalytic reactions or flow chemistry, to improve synthesis efficiency.

Exploring the use of renewable feedstocks or less hazardous chemicals in the synthesis process.

Developing more energy-efficient production methods.

Research into potential solid-state forms or co-crystals of this compound that might offer improved properties or manufacturing advantages.

Research in this area could lead to more cost-effective and environmentally conscious methods for producing this compound.

Advanced Analytical Methodologies for Comprehensive Characterization

Advanced analytical methodologies are essential for the comprehensive characterization of chemical compounds, ensuring their identity, purity, and structural integrity. For a molecule like this compound, with its relatively complex structure containing multiple iodine atoms and sugar-like moieties, thorough characterization is crucial.

While standard analytical techniques were undoubtedly used for the initial characterization and quality control of this compound, newer advanced methodologies offer higher sensitivity, resolution, and the ability to detect and characterize subtle impurities or structural variations. Techniques such as high-resolution mass spectrometry (HRMS), multidimensional chromatography, and advanced spectroscopic methods can provide more detailed molecular information.

Research Gap: Specific details on the application of the most advanced analytical methodologies for the comprehensive characterization of this compound in recent research are not widely reported. Future research could utilize:

High-resolution mass spectrometry (HRMS) for precise mass determination and identification of impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy with advanced pulse sequences for detailed structural elucidation and confirmation of purity.

Chromatographic techniques coupled with sensitive detectors (e.g., LC-MS/MS) for the separation and quantification of this compound and potential related substances or degradation products.

Solid-state analytical techniques, such as powder X-ray diffraction (PXRD), to characterize its crystalline form, which can impact properties like solubility and stability.

Applying these advanced techniques can ensure the consistent quality of this compound preparations and provide deeper insights into its physical and chemical properties.

The Role of this compound Research in Advancing Fundamental Understanding of Chemical-Biological Interfaces

Research into the interactions of chemical compounds with biological systems at their interfaces is a fundamental aspect of chemical biology. These interfaces can range from the interaction of a molecule with a protein binding site to its behavior within a cellular membrane or its distribution within tissues.

This compound, as a contrast agent that interacts with and distributes within biological tissues to provide contrast in medical imaging, inherently engages with chemical-biological interfaces. Studying these interactions at a fundamental level using modern techniques can contribute to the broader understanding of how small molecules interact with complex biological environments.

Research Gap: While the practical application of this compound in imaging is well-established, detailed fundamental research specifically focused on the intricacies of its interactions at chemical-biological interfaces using advanced chemical biology approaches is not prominent in the readily available literature. Future research could explore:

Investigating the molecular forces and interactions governing this compound's distribution within different tissues.

Studying its potential transient interactions with biological macromolecules beyond its intended function.

Utilizing techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding interactions, if any, with biological targets.

Microscopic techniques to visualize this compound's localization and behavior within cells or tissues at a high resolution.

Research in this area, while potentially not directly impacting this compound's clinical use as a contrast agent, could contribute valuable fundamental knowledge to the field of chemical biology regarding the behavior of small, iodinated molecules in complex biological matrices.

Q & A

Q. How should researchers design studies to explore this compound’s off-target effects comprehensively?

- Methodological Answer : Utilize high-throughput screening (HTS) panels (e.g., Eurofins SafetyScreen44) to assess interactions with non-target receptors, ion channels, and enzymes. Combine with transcriptomic profiling (RNA-seq) to identify unintended pathway activations. Prioritize findings using toxicity prediction software (e.g., Derek Nexus) .

Methodological Frameworks and Tools

- PICOT Framework : Structure questions around Population (e.g., cell lines, animal models), Intervention (this compound dosage), Comparison (control compounds), Outcome (e.g., IC50), and Timeframe (exposure duration) .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, prioritize studies addressing this compound’s role in under-researched diseases .

- Data Contradiction Analysis : Apply root-cause analysis (e.g., Ishikawa diagrams) to trace discrepancies to sources like instrumentation variability or biological model limitations .

Tables for Reference

| Parameter | Recommended Technique | Key References |

|---|---|---|

| Purity Assessment | HPLC with PDA detection | |

| Stability Testing | Accelerated degradation studies | |

| Target Validation | CRISPR-Cas9 knockout models | |

| Metabolic Profiling | LC-MS/MS with human hepatocytes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.